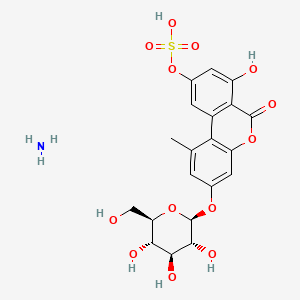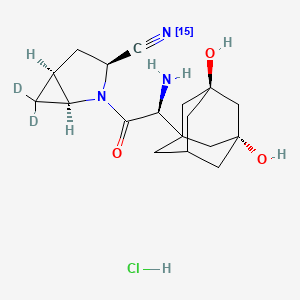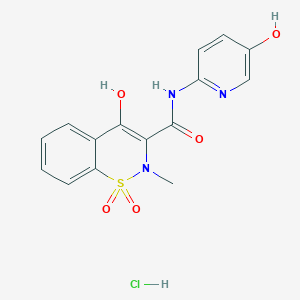
5'-Hydroxypiroxicam Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Hydroxypiroxicam Hydrochloride is a derivative of piroxicam, a non-steroidal anti-inflammatory drug (NSAID) commonly used to alleviate symptoms of osteoarthritis and rheumatoid arthritis . This compound is characterized by its molecular formula C15H13N3O5S•HCl and a molecular weight of 383.81 . It is primarily used for research purposes, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Hydroxypiroxicam Hydrochloride typically involves the hydroxylation of piroxicam. This process is mediated by the enzyme cytochrome P450 2C9, which catalyzes the 5’-hydroxylation of piroxicam . The reaction conditions often include the use of methanol as a solvent and storage at -20°C .
Industrial Production Methods
Industrial production methods for 5’-Hydroxypiroxicam Hydrochloride are not extensively documented.
Chemical Reactions Analysis
Types of Reactions
5’-Hydroxypiroxicam Hydrochloride primarily undergoes hydroxylation reactions. The major reaction involves the conversion of piroxicam to 5’-Hydroxypiroxicam via the action of cytochrome P450 2C9 .
Common Reagents and Conditions
The common reagents used in the synthesis of 5’-Hydroxypiroxicam Hydrochloride include methanol and acetonitrile . The reaction conditions typically involve low temperatures and the use of specific enzymes like cytochrome P450 2C9 .
Major Products Formed
The major product formed from the hydroxylation of piroxicam is 5’-Hydroxypiroxicam . This compound can then be converted to its hydrochloride form for research applications .
Scientific Research Applications
5’-Hydroxypiroxicam Hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 5’-Hydroxypiroxicam Hydrochloride involves the inhibition of cyclooxygenase (COX) enzymes, similar to piroxicam . This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation and pain . The compound specifically targets the COX-1 enzyme, leading to decreased production of prostaglandins .
Comparison with Similar Compounds
Similar Compounds
Piroxicam: The parent compound from which 5’-Hydroxypiroxicam is derived.
Meloxicam: Another NSAID with a similar structure and mechanism of action.
Tenoxicam: A related oxicam derivative with anti-inflammatory properties.
Uniqueness
5’-Hydroxypiroxicam Hydrochloride is unique due to its specific hydroxylation at the 5’ position, which distinguishes it from other oxicam derivatives . This modification can influence its pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research .
Properties
Molecular Formula |
C15H14ClN3O5S |
|---|---|
Molecular Weight |
383.8 g/mol |
IUPAC Name |
4-hydroxy-N-(5-hydroxypyridin-2-yl)-2-methyl-1,1-dioxo-1λ6,2-benzothiazine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C15H13N3O5S.ClH/c1-18-13(15(21)17-12-7-6-9(19)8-16-12)14(20)10-4-2-3-5-11(10)24(18,22)23;/h2-8,19-20H,1H3,(H,16,17,21);1H |
InChI Key |
IQJMXCNVCXLKBD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=NC=C(C=C3)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






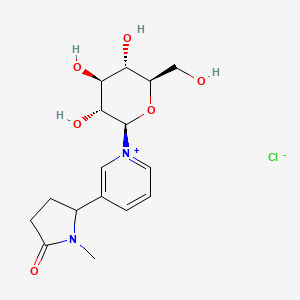
![ethyl 6-[(Z)-2-chloro-2-(4,4-dimethyl-2,3-dihydrothiochromen-6-yl)ethenyl]pyridine-3-carboxylate](/img/structure/B13847800.png)


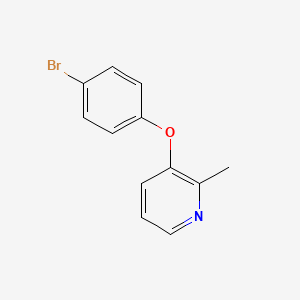

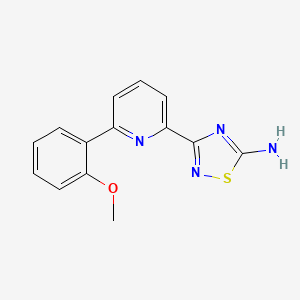
![(S)-1-(5-((2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)sulfonyl)-3,4,5,6-tetrahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-2-hydroxy-2-(2-methylbenzo[d]oxazol-4-yl)ethan-1-one](/img/structure/B13847837.png)
